tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate
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Overview
Description
tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a tert-butyl ester derivative, followed by cyclization to form the azepane ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activity. It serves as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
- tert-Butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate
- tert-Butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct reactivity and stability compared to six-membered piperidine derivatives. The presence of the tert-butyl ester group also influences its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(15)8-13(4,5)9-14/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWICCNIMXTPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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